molecular formula C6H2LiN3O2 B6208285 lithium(1+) 4-cyanopyrimidine-2-carboxylate CAS No. 2703774-95-0

lithium(1+) 4-cyanopyrimidine-2-carboxylate

Katalognummer: B6208285
CAS-Nummer: 2703774-95-0
Molekulargewicht: 155.1 g/mol
InChI-Schlüssel: NVKBYYOGXXNXRL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium(1+) 4-cyanopyrimidine-2-carboxylate (LiCPC) is an anion derived from pyrimidine, a heterocyclic aromatic compound. LiCPC is a versatile and useful molecule that has been used in various scientific research applications, including drug design, organic synthesis, and materials science. LiCPC has been found to have several biochemical and physiological effects, including inhibition of certain enzymes and inhibition of cell proliferation.

Wissenschaftliche Forschungsanwendungen

Lithium(1+) 4-cyanopyrimidine-2-carboxylate has been used extensively in scientific research applications. It has been used as a model compound for drug design, as it can be used to study the binding interactions between drugs and their targets. This compound has also been used in organic synthesis, as it can be used as a building block for the synthesis of other molecules. Additionally, this compound has been used in materials science, as it can be used to modify the properties of materials, such as its electrical conductivity, thermal conductivity, and optical properties.

Wirkmechanismus

The mechanism of action of lithium(1+) 4-cyanopyrimidine-2-carboxylate is not fully understood. However, it is known that this compound is able to interact with certain enzymes, such as phosphatases, proteases, and kinases, and can inhibit their activity. Additionally, this compound has been found to inhibit cell proliferation, which is thought to be due to its ability to interact with certain proteins involved in cell division and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphatases, proteases, and kinases. Additionally, this compound has been found to inhibit cell proliferation, which is thought to be due to its ability to interact with certain proteins involved in cell division and cell cycle regulation. This compound has also been found to have antioxidant and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of lithium(1+) 4-cyanopyrimidine-2-carboxylate in lab experiments has several advantages. This compound is a relatively stable compound, so it can be stored for long periods of time without significant degradation. Additionally, this compound is relatively inexpensive, so it can be used in experiments without significant cost. However, this compound has several limitations. It is a relatively large molecule, so it is not able to penetrate cell membranes easily. Additionally, this compound is not water soluble, so it must be dissolved in organic solvents for use in experiments.

Zukünftige Richtungen

The potential future directions for lithium(1+) 4-cyanopyrimidine-2-carboxylate are numerous. This compound could be used in drug design to develop more effective drugs that target specific enzymes or proteins. This compound could also be used in materials science to modify the properties of materials. Additionally, this compound could be used in the development of new organic compounds, such as dyes and pigments. Finally, this compound could be used to study the biochemical and physiological effects of different compounds, as it has been found to have several biochemical and physiological effects.

Synthesemethoden

Lithium(1+) 4-cyanopyrimidine-2-carboxylate is synthesized by the reaction of lithium hydroxide and 4-cyanopyrimidine-2-carboxylic acid. This reaction produces this compound and water as byproducts. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and can be catalyzed by various acids, such as hydrochloric acid, sulfuric acid, or acetic acid. The reaction is generally carried out at a temperature of 80-100°C for 1-2 hours.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 4-cyanopyrimidine-2-carboxylate involves the reaction of 4-cyanopyrimidine-2-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "4-cyanopyrimidine-2-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 4-cyanopyrimidine-2-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain lithium(1+) 4-cyanopyrimidine-2-carboxylate." ] }

2703774-95-0

Molekularformel

C6H2LiN3O2

Molekulargewicht

155.1 g/mol

IUPAC-Name

lithium;4-cyanopyrimidine-2-carboxylate

InChI

InChI=1S/C6H3N3O2.Li/c7-3-4-1-2-8-5(9-4)6(10)11;/h1-2H,(H,10,11);/q;+1/p-1

InChI-Schlüssel

NVKBYYOGXXNXRL-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1=CN=C(N=C1C#N)C(=O)[O-]

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.